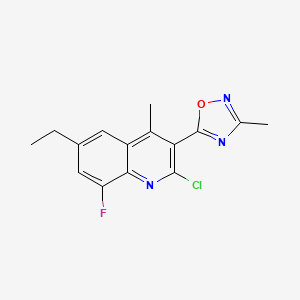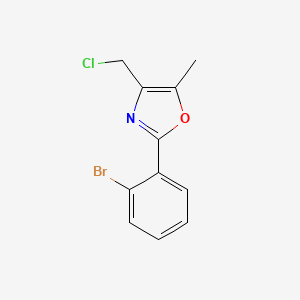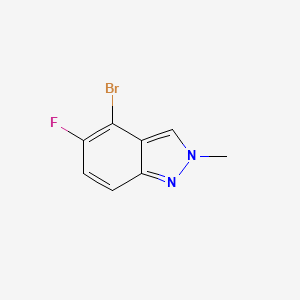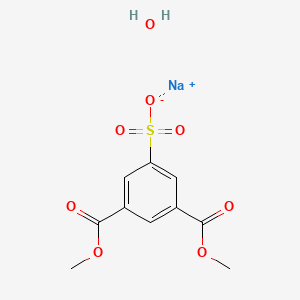
2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Functionalization: Introduction of chloro, ethyl, fluoro, and methyl groups through various substitution reactions.
Oxadiazole ring formation: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the oxadiazole ring.
Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, it might be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The oxadiazole ring might also contribute to its activity by interacting with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine, quinine.
Oxadiazole derivatives: Such as furazolidone, nitrofurazone.
Uniqueness
The unique combination of the quinoline and oxadiazole rings, along with the specific substituents (chloro, ethyl, fluoro, methyl), might confer unique properties to this compound, such as enhanced biological activity or selectivity.
Eigenschaften
Molekularformel |
C15H13ClFN3O |
|---|---|
Molekulargewicht |
305.73 g/mol |
IUPAC-Name |
5-(2-chloro-6-ethyl-8-fluoro-4-methylquinolin-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13ClFN3O/c1-4-9-5-10-7(2)12(15-18-8(3)20-21-15)14(16)19-13(10)11(17)6-9/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
PWLMSUVLDIETJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)Cl)C3=NC(=NO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)









